2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
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Description
2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Synthesis Analysis
Yamada et al. have designed and synthesized a novel aminothiazole inhibitor of TNIK, 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (KY-05009 (3)) . It was shown to be a potent inhibitor of TNIK attenuating β-catenin/TCF4-mediated transcription and MLK1 with IC 50 values of 9 and 18 nM in a kinase assay .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is a fundamental part of some clinically applied anticancer drugs .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-[(4-methylbenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-7-2-4-8(5-3-7)12(21)16-10-11(15)17-14(18-13(10)22)23-6-9(19)20/h2-5H,6H2,1H3,(H,16,21)(H,19,20)(H3,15,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIGVYVSDYPJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid |
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